molecular formula C11H12N2O4 B1346405 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid CAS No. 1000575-94-9

2-Nitro-5-(pyrrolidin-1-yl)benzoic acid

Cat. No. B1346405
M. Wt: 236.22 g/mol
InChI Key: LNUUYCCKQBKIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is a chemical compound with the molecular formula C11H12N2O4 and a molecular weight of 236.23 . It is a specialty product often used in proteomics research .


Molecular Structure Analysis

The InChI code for 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is 1S/C11H12N2O4/c14-11(15)9-7-8(13(16)17)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H,14,15) .


Physical And Chemical Properties Analysis

2-Nitro-5-(pyrrolidin-1-yl)benzoic acid is a powder that is stored at room temperature . It has a melting point of 222-226°C .

Scientific Research Applications

  • Pyrrolidine in Drug Discovery

    • Field : Medicinal Chemistry
    • Application : The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Methods : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
    • Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones

    • Field : Organic Chemistry
    • Application : A straightforward synthetic route to pharmacologically important 1,5-substituted pyrrolidin-2-ones from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents .
    • Methods : This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
    • Results : The resulting di- and trisubstituted pyrrolidin-2-ones can be also used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [g]indolizidine derivatives .

Safety And Hazards

The safety information for 2-Nitro-5-(pyrrolidin-1-yl)benzoic acid indicates that it has several hazard statements: H302, H315, H319, H335 . This suggests that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-nitro-5-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c14-11(15)9-7-8(12-5-1-2-6-12)3-4-10(9)13(16)17/h3-4,7H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUUYCCKQBKIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-5-(pyrrolidin-1-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-Nitro-5-(pyrrolidin-1-yl)benzoic acid

Citations

For This Compound
1
Citations
C Jiang, L Yang, WT Wu, QL Guo, QD You - Bioorganic & medicinal …, 2011 - Elsevier
Kinesin spindle protein (KSP) inhibitors are a promising class of anticancer agents that cause mitotic arrest in cells from a failure to form functional bipolar mitotic spindles. Here, we …
Number of citations: 46 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.